4-(Difluoromethoxy)-3-methoxybenzonitrile

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) is an aromatic nitrile building block with molecular formula C₉H₇F₂NO₂ and molecular weight 199.15 g/mol. The compound features a benzene ring substituted with a nitrile group at position 1, a difluoromethoxy (–OCF₂H) group at position 4, and a methoxy (–OCH₃) group at position Its exact molecular mass is 199.04448479 g/mol, with three hydrogen bond acceptors and three rotatable bonds.

Molecular Formula C9H7F2NO2
Molecular Weight 199.15 g/mol
CAS No. 832737-32-3
Cat. No. B1299261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-methoxybenzonitrile
CAS832737-32-3
Molecular FormulaC9H7F2NO2
Molecular Weight199.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)OC(F)F
InChIInChI=1S/C9H7F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,1H3
InChIKeyQXTCZOITVDAGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) Procurement Specifications and Analytical Profile


4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) is an aromatic nitrile building block with molecular formula C₉H₇F₂NO₂ and molecular weight 199.15 g/mol [1]. The compound features a benzene ring substituted with a nitrile group at position 1, a difluoromethoxy (–OCF₂H) group at position 4, and a methoxy (–OCH₃) group at position 3. Its exact molecular mass is 199.04448479 g/mol, with three hydrogen bond acceptors and three rotatable bonds [2]. Commercial availability typically includes standard purity of 97% with batch-specific analytical certificates (NMR, HPLC, GC) .

Dual alkoxy substitution: difluoromethoxy and methoxy groups
Nitrile handle for further derivatization
Batch-analytical QC documentation (NMR, HPLC, GC) included

Why 4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) Cannot Be Interchanged with Mono-alkoxy or Chloro-analog Benzonitriles


The 4-(difluoromethoxy)-3-methoxy substitution pattern confers distinct electronic and physicochemical properties that are not replicated by mono-substituted analogs or compounds lacking both alkoxy moieties. The difluoromethoxy group (–OCF₂H) is conformationally adaptive, capable of interconverting between a highly lipophilic and a polar conformation depending on the molecular environment, a property absent in simple methoxy (–OCH₃) or chloro (–Cl) substituents [1]. Furthermore, the co-presence of the 3-methoxy group modulates the overall electron density and steric profile of the aromatic ring in a manner distinct from single-substitution variants. In reductive synthetic pathways, difluoromethoxyarenes exhibit fundamentally different electrochemical behavior from trifluoromethoxyarenes: the –OCF₂H group undergoes C–F bond cleavage without loss of the entire alkoxyl moiety, whereas –OCF₃ acts as a leaving group to yield the parent arene [2]. These substitution-dependent reactivity and polarity differences preclude simple one-for-one substitution in both medicinal chemistry optimization and synthetic route development.

This Compound
Typical Substitute
Risk Context
–OCF₂H adapts between lipophilic and polar conformations
–OCH₃/–Cl: static polarity
Microenvironment-adaptive behavior may not replicate
Reductive cleavage retains aryl-O bond
–OCF₃ analog undergoes complete O-alkoxyl loss
Synthetic route outcome may fundamentally differ
Dual alkoxy plus nitrile: three synthetic handles
Mono-alkoxy benzonitrile: fewer derivatization sites
Scaffold diversification efficiency may be reduced

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) Versus Analogs


Conformational Polarity Adaptability of –OCF₂H Versus Static Polarity of –OCH₃ and –Cl

The difluoromethoxy (–OCF₂H) group in 4-(Difluoromethoxy)-3-methoxybenzonitrile is conformationally adaptive, capable of interconverting between a highly lipophilic conformation and a polar conformation [1]. In contrast, the methoxy (–OCH₃) group exhibits a fixed polarity profile, and chloro (–Cl) substitution provides only static lipophilic character without conformational responsiveness. This adaptive polarity is quantified through bond vector analysis of the 1,3-difluoro pattern adjacent to the ether oxygen [1].

Conformational Polarity
Class-level inference
–OCF₂H switches between lipophilic and polar states; –OCH₃ and –Cl remain static
Supports microenvironment-adaptive interactions
Based on bond vector analysis model
Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

Divergent Electrochemical Reduction Pathways: –OCF₂H Retains Aryl-Oxygen Connectivity Whereas –OCF₃ Undergoes Complete Cleavage

In liquid ammonia electrochemical reduction, difluoromethoxyarenes including difluoromethoxybenzonitrile undergo a distinctive mechanism: the two C–F bonds are cleaved at the first reduction wave to yield the corresponding methoxybenzonitrile, with the fluoromethoxyl group remaining attached to the aromatic ring [1]. By contrast, trifluoromethoxyarenes (–OCF₃) behave as leaving groups under identical conditions, resulting in complete loss of the alkoxyl moiety to yield the parent arene [1].

Electrochemical Reduction
Head-to-head
–OCF₂H → methoxybenzonitrile (aryl-O retained); –OCF₃ → parent arene (complete cleavage)
Preserves synthetic handle for further functionalization
Liquid ammonia, Hg electrode
Electrosynthesis Process Chemistry Fluorinated Building Blocks

Commercial Purity Standardization and Batch-Level Analytical Documentation

4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) is commercially supplied with a standard purity specification of 97% and includes batch-specific quality control documentation comprising NMR, HPLC, and GC analyses . This level of analytical characterization reduces the need for in-house re-validation before use in synthetic or screening workflows.

Purity Specification
Supplier specification
97%
Reduces need for in-house re-characterization
Batch-specific NMR, HPLC, GC documentation
Quality Control Analytical Chemistry Procurement Specifications

Orthogonal Synthetic Handles: Dual Alkoxy Substitution Pattern Enables Distinct Derivatization Pathways

The 4-(difluoromethoxy)-3-methoxy substitution pattern provides two distinct alkoxy functional handles on the same aromatic ring . This contrasts with mono-alkoxy benzonitriles such as 4-(difluoromethoxy)benzonitrile (CAS 90446-25-6; molecular formula C₈H₅F₂NO, MW 169.13) or 3-methoxybenzonitrile, which each offer only a single alkoxy substitution site for further elaboration . The presence of both –OCF₂H and –OCH₃ groups on the same scaffold, along with the nitrile moiety, provides three distinct functional handles amenable to orthogonal synthetic transformations.

Functional Handles
Cross-study comparable
3 handles (–OCF₂H, –OCH₃, –CN) versus 2 in mono-alkoxy analogs
Enables more efficient scaffold diversification
Based on substitution pattern comparison
Synthetic Methodology Medicinal Chemistry Building Block Selection

Optimal Application Scenarios for 4-(Difluoromethoxy)-3-methoxybenzonitrile (CAS 832737-32-3) Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Optimization Requiring Conformationally Adaptive Lipophilicity

In lead optimization programs where compounds must traverse both hydrophobic membrane barriers and engage polar protein binding pockets, the adaptive polarity of the –OCF₂H group in 4-(Difluoromethoxy)-3-methoxybenzonitrile offers a physicochemical advantage over static substituents such as –OCH₃ or –Cl . The compound serves as a late-stage diversification building block for introducing conformationally responsive lipophilicity without the metabolic liability associated with unsubstituted alkyl chains.

Electrochemical Synthesis of Methoxybenzonitrile Derivatives via Controlled C–F Bond Cleavage

For process chemists employing electrochemical reduction methodologies, difluoromethoxy-substituted benzonitriles provide a controlled route to methoxybenzonitrile products via selective C–F bond cleavage while retaining the aryl-oxygen connectivity . This pathway enables access to methoxylated intermediates that would be inaccessible via –OCF₃ starting materials, which undergo complete deoxygenation under identical conditions.

High-Throughput Library Synthesis Requiring Multiple Orthogonal Functional Handles

In parallel synthesis and medicinal chemistry library construction, the three orthogonal functional handles (–OCF₂H, –OCH₃, and –CN) present in 4-(Difluoromethoxy)-3-methoxybenzonitrile enable efficient scaffold diversification . Compared to mono-alkoxy benzonitriles such as 4-(difluoromethoxy)benzonitrile (MW 169.13, two handles), this compound reduces the number of synthetic steps required to access triply-diversified analogs .

Procurement of Pre-Qualified Research Building Blocks with Batch-Level Traceability

For laboratories and procurement teams requiring compounds with documented purity and analytical traceability, 4-(Difluoromethoxy)-3-methoxybenzonitrile is available at 97% purity with batch-specific NMR, HPLC, and GC certificates . This level of characterization minimizes in-house analytical validation burden and supports compliance with research data integrity requirements.

Application
Selection Property
Validation Focus
Lead optimization with adaptive lipophilicity
Conformationally adaptive –OCF₂H polarity
Microenvironment-adaptive interaction profiling
Electrochemical synthesis of methoxy intermediates
C–F bond cleavage without loss of aryl-O connectivity
Reductive pathway compatibility verification
Parallel library synthesis with multiple handles
Tri-functional scaffold (–OCF₂H, –OCH₃, –CN)
Orthogonal derivatization sequence planning
Pre-qualified building block procurement
Multi-method analytical QC documentation
Lot-specific characterization and traceability review

Technical Documentation Hub

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56 linked technical documents
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